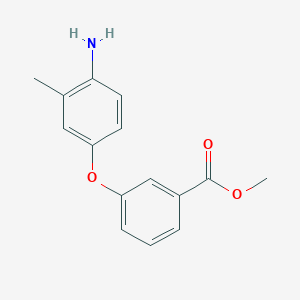![molecular formula C20H32O3 B1345986 4-[2,4-双(1,1-二甲基丙基)苯氧基]丁酸 CAS No. 50772-35-5](/img/structure/B1345986.png)
4-[2,4-双(1,1-二甲基丙基)苯氧基]丁酸
描述
“Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-” is a chemical compound with the molecular formula C20H32O3 . It has an average mass of 320.466 Da and a monoisotopic mass of 320.235138 Da . This compound is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-” can be represented by the SMILES notation:CCC(C(=O)O)Oc1ccc(cc1C(C)(C)CC)C(C)(C)CC . This notation provides a way to represent the compound’s structure using ASCII strings, which can be useful for database searches and computational chemistry analyses. Physical And Chemical Properties Analysis
“Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-” has a molecular formula of C20H32O3, an average mass of 320.466 Da, and a monoisotopic mass of 320.235138 Da . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) were not found in the available sources.科学研究应用
Organic Building Block in Chemical Synthesis
“4-(2,4-Di-tert-pentylphenoxy)butanoic acid” is an organic building block used in chemical synthesis . It can be used to construct more complex molecules in the development of new materials or pharmaceuticals.
Biochemical Research
This compound can be used in biochemical research . Its properties and interactions with other molecules can be studied to understand biological processes at a molecular level.
Proteomics Research
The compound can be used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used to study protein structure and function.
Insect Repellent
Research has shown that similar compounds, such as 2,4-Di-tert-butylphenol (DTBP), exhibit potent contact toxicity and repellency against certain insects . Therefore, “4-(2,4-Di-tert-pentylphenoxy)butanoic acid” could potentially be used as an insect repellent.
Study of Inflammatory Response
Similar compounds have been used to study the inflammatory response in cells . “4-(2,4-Di-tert-pentylphenoxy)butanoic acid” could potentially be used in similar studies to understand the molecular mechanisms of inflammation.
Odorant Receptor Agonist
Similar compounds have been identified as agonists for insect odorant receptors . “4-(2,4-Di-tert-pentylphenoxy)butanoic acid” could potentially be used in studies of insect olfaction.
属性
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSDVFDKDUZVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068580 | |
| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
CAS RN |
50772-35-5 | |
| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50772-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050772355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)








